2-(2-Chloro-6-methylphenyl)pyrrolidine
Description
Properties
Molecular Formula |
C11H14ClN |
|---|---|
Molecular Weight |
195.69 g/mol |
IUPAC Name |
2-(2-chloro-6-methylphenyl)pyrrolidine |
InChI |
InChI=1S/C11H14ClN/c1-8-4-2-5-9(12)11(8)10-6-3-7-13-10/h2,4-5,10,13H,3,6-7H2,1H3 |
InChI Key |
OCQJPMZBMNYCCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)C2CCCN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes
The synthesis of this compound generally involves nucleophilic substitution reactions where a halogenated aromatic precursor reacts with pyrrolidine or its derivatives. The key synthetic approaches reported are:
Direct N-alkylation of pyrrolidine with 2-chloro-6-methylbenzyl chloride
In this method, 2-chloro-6-methylbenzyl chloride is reacted with pyrrolidine in the presence of a base such as sodium hydroxide. The reaction is typically conducted under reflux conditions to facilitate nucleophilic substitution, followed by acidification with hydrochloric acid to obtain the hydrochloride salt of the product. This approach is straightforward and widely used for laboratory and industrial synthesis due to its simplicity and good yields.Amide formation via pyrrolidine-2-carbonyl chloride intermediates
Another approach involves synthesizing pyrrolidine-2-carbonyl chloride from pyrrolidine-2-carboxylic acid (L-proline) using reagents like phosphorus pentachloride and acetyl chloride. This intermediate then reacts with substituted anilines, including 2-chloro-6-methylaniline, under reflux in acetone to form N-substituted pyrrolidine-2-carboxamide derivatives. Though this method is more complex, it allows for structural diversification and incorporation of functional groups.
Reaction Conditions and Optimization
Base and Solvent : Sodium hydroxide is commonly used for deprotonation and to facilitate nucleophilic attack. Solvents such as acetone or dichloromethane are employed depending on the route. For amide formation, triethylamine is used to neutralize generated hydrochloric acid.
Temperature : Reactions are generally performed at reflux temperatures (approximately 60–80°C) or at controlled room temperature conditions (0–25°C) to balance reaction rate and selectivity.
Molar Ratios : Stoichiometric control is critical. For example, a 1:1 molar ratio of pyrrolidine to 2-chloro-6-methylbenzyl chloride is preferred to maximize yield and minimize side reactions.
Purification Techniques
Recrystallization : Commonly performed from ethanol or ethanol-water mixtures to enhance purity and isolate the product as a crystalline solid.
Chromatography : Column chromatography using silica gel and solvent gradients (e.g., hexane/ethyl acetate) is used to separate impurities and byproducts, especially in multi-step syntheses or when complex mixtures are formed.
Extraction : Liquid-liquid extraction with ethyl acetate and aqueous washes (e.g., sodium hydroxide, brine) help remove inorganic salts and unreacted starting materials.
Analytical Characterization and Research Outcomes
Spectroscopic Validation
Nuclear Magnetic Resonance (NMR) :
- $$^{1}H$$ NMR confirms the presence of pyrrolidine ring protons typically appearing at δ 1.8–2.0 ppm and aromatic protons of the 2-chloro-6-methylphenyl moiety between δ 6.8–7.5 ppm.
- $$^{13}C$$ NMR supports the carbon skeleton assignment, showing signals for aromatic carbons, methyl groups, and pyrrolidine carbons.
Infrared Spectroscopy (IR) :
Characteristic absorption bands include C–H stretching (~2960 cm$$^{-1}$$), aromatic C=C stretches (~1600 cm$$^{-1}$$), and C–N stretches (~1200–1350 cm$$^{-1}$$).Mass Spectrometry (MS) :
Molecular ion peaks consistent with the expected molecular weight (e.g., [M+H]$$^+$$ around m/z 200–250 depending on exact substitution) confirm molecular identity.Elemental Analysis :
Carbon, hydrogen, nitrogen, and chlorine content match theoretical values within experimental error, confirming compound purity.
Data Tables Summarizing Key Parameters
Summary of Research and Industrial Relevance
The direct nucleophilic substitution of 2-chloro-6-methylbenzyl chloride with pyrrolidine is the most practical and scalable method for preparing this compound, favored for its simplicity and good yield.
Alternative synthetic routes involving pyrrolidine-2-carbonyl chloride intermediates enable the synthesis of related amides and derivatives, useful in medicinal chemistry for structure-activity relationship studies.
Analytical techniques including NMR, IR, MS, and elemental analysis provide comprehensive characterization to ensure compound identity and purity, critical for research and pharmaceutical applications.
Purification by recrystallization and chromatography ensures removal of impurities, enabling the compound's use as a building block or intermediate in drug synthesis.
This detailed review consolidates diverse literature and patent sources to provide a comprehensive understanding of the preparation methods for this compound, supported by experimental conditions and analytical data.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-6-methylphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
While a comprehensive article focusing solely on the applications of "2-(2-Chloro-6-methylphenyl)pyrrolidine" is not available within the provided search results, some related information can be gathered.
Chemical Properties and Basic Information
this compound is a chemical compound with the CAS number 1270493-58-7 . Key properties include:
The search results provide limited data regarding the density, melting point, boiling point, MSDS, and flash point of the compound, indicating "N/A" for these fields .
Potential Research Applications
- Kinase Inhibitors: Substituted 2-(aminopyridyl)- and 2-(aminopyrimidinyl)thiazole-5-carboxamides have been identified as potent Src/Abl kinase inhibitors . These compounds exhibit antiproliferative activity against hematological and solid tumor cell lines . One compound demonstrated complete tumor regressions and low toxicity in a K562 xenograft model of chronic myelogenous leukemia (CML) .
- KCNQ2 Inhibitors/Activators: Research indicates that pyrrolidine compounds can be KCNQ2 inhibitors . Specifically, a small structural change (ethyl group to hydrogen) caused a functional shift from antagonist to agonist activity .
- Pyrrolidine Compounds in Cancer Management: Numerous pyrrolidine compounds have demonstrated the ability to block receptors, enzymes, and other cancer-fighting targets .
Limitations
Mechanism of Action
The mechanism of action of 2-(2-Chloro-6-methylphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Heterocyclic Core : Unlike pyridine or pyrimidine derivatives, the pyrrolidine core in the target compound introduces conformational flexibility and basicity due to its saturated amine structure. This may enhance interactions with biological targets compared to aromatic heterocycles .
- Substituent Positioning : The 2-chloro-6-methyl group on the phenyl ring is conserved across analogs, suggesting a role in modulating lipophilicity and steric hindrance.
Physicochemical Properties
- Acidity/Basicity :
- Solubility :
- Carboxylic acid derivatives exhibit higher aqueous solubility at physiological pH, whereas the pyrrolidine analog may favor lipid membranes due to its amine group and aromatic substituents .
Q & A
Q. Optimization Strategies :
- Use palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions to improve yield .
- Monitor reaction temperature (e.g., 80–100°C) and solvent polarity (e.g., DMF or THF) to balance reaction rate and byproduct formation .
Table 1 : Comparison of Synthetic Routes
| Method | Catalyst | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄ | 75 | >95 | |
| Reductive Amination | NaBH₃CN | 60 | 90 |
Basic: What analytical techniques are critical for confirming the structural integrity of this compound?
Answer:
Key techniques include:
- X-ray Crystallography : Resolves 3D molecular geometry and confirms stereochemistry (e.g., chiral centers in pyrrolidine derivatives) .
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., aromatic protons at δ 7.2–7.5 ppm for chloro-methylphenyl groups) .
- 2D NMR (COSY, HSQC) : Maps connectivity between protons and carbons .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₁H₁₃ClN) .
Example : A ¹H NMR spectrum should exhibit distinct signals for the pyrrolidine ring (δ 1.8–2.5 ppm) and aromatic protons (δ 6.8–7.6 ppm) .
Basic: What safety precautions are essential when handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of vapors; store in well-ventilated areas .
- Spill Management : Collect spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .
- First Aid : Rinse eyes with water for 15 minutes if exposed; seek medical attention for ingestion .
Advanced: How do electronic effects of substituents on the phenyl ring influence the compound’s reactivity and stability?
Answer:
- Electron-Withdrawing Groups (e.g., -Cl) : Increase electrophilicity of the aryl ring, enhancing reactivity in nucleophilic aromatic substitution but potentially reducing stability under basic conditions .
- Steric Effects : The 6-methyl group may hinder rotation around the C-N bond, affecting conformational flexibility and interaction with biological targets .
Case Study : Replacing -Cl with -CF₃ (as in 2-[3-(trifluoromethyl)phenyl]pyrrolidine) increases metabolic stability due to the strong electron-withdrawing effect of CF₃, but reduces solubility in aqueous media .
Advanced: How can researchers resolve discrepancies in reported biological activity data for this compound?
Answer:
- Control for Enantiomeric Purity : Use chiral HPLC or SFC to isolate enantiomers, as biological activity may vary significantly between (R)- and (S)-forms .
- Standardize Assay Conditions : Ensure consistency in cell lines, incubation times, and solvent carriers (e.g., DMSO concentration ≤0.1%) .
- Validate Target Engagement : Employ techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity directly .
Example : In neuropharmacology studies, discrepancies in IC₅₀ values may arise from differences in neuronal cell models (e.g., primary vs. immortalized cells) .
Advanced: What experimental designs are effective for elucidating the compound’s mechanism of action in neuropharmacological contexts?
Answer:
- In Vitro Receptor Binding Assays : Screen against neurotransmitter receptors (e.g., dopamine D₂, serotonin 5-HT₁A) using radioligand displacement .
- Knockout Models : Use CRISPR/Cas9 to delete putative target genes in neuronal cells and assess functional rescue .
- Metabolic Profiling : Track metabolite formation via LC-MS to identify bioactive intermediates .
Table 2 : Key Neuropharmacological Targets
| Target | Assay Type | Reference |
|---|---|---|
| Dopamine D₂ Receptor | Radioligand | |
| Monoamine Oxidase B | Fluorometric |
Advanced: What methodologies optimize enantiomeric purity during synthesis of chiral pyrrolidine derivatives?
Answer:
- Chiral Auxiliaries : Incorporate Evans auxiliaries or Oppolzer’s sultams to control stereochemistry during ring closure .
- Asymmetric Catalysis : Use chiral catalysts (e.g., BINAP-Ru complexes) for hydrogenation of imine intermediates .
- Resolution Techniques : Employ diastereomeric salt crystallization with chiral acids (e.g., tartaric acid) .
Example : (R)-2-(2-Chloro-6-methylphenyl)pyrrolidine hydrochloride was resolved with >99% ee using chiral SFC after screening 15 stationary phases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
